molecular formula C12H19NO2S2 B2825470 1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2185590-40-1

1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2825470
CAS No.: 2185590-40-1
M. Wt: 273.41
InChI Key: KPRWUFKYAGFHNE-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine: is a synthetic compound featuring both a pyrrolidine ring and a thiophene ring, linked via a butylsulfonyl group. This unique structure positions it as a versatile molecule in various fields of scientific research and industrial applications, with potential for significant impact due to its hybrid properties.

Preparation Methods

Synthetic Routes

Several synthetic routes can be employed to prepare 1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine. A common approach involves the reaction of thiophene-3-carboxaldehyde with a pyrrolidine derivative, followed by the introduction of a butylsulfonyl group. Reagents such as butanesulfonyl chloride in the presence of a base like triethylamine are typically used under controlled temperature conditions to ensure efficient synthesis.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound often involves the optimization of reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and purity. Methods like continuous flow chemistry can enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate, it can form sulfoxides or sulfones.

  • Reduction: : Reductive agents like lithium aluminum hydride can reduce the compound, affecting the sulfonyl group.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, conducted under mild heating.

  • Reduction: : Lithium aluminum hydride, typically performed under an inert atmosphere.

  • Substitution: : Reagents like halogens or nucleophiles, under varying conditions depending on the desired substitution product.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Reduced pyrrolidine derivatives.

  • Substitution Products: : Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is explored for its role in developing new synthetic methodologies and understanding reaction mechanisms.

Biology

Its unique structural features make it an interesting candidate for biological studies, particularly in the modulation of enzyme activities or as a probe in biochemical assays.

Medicine

The compound's potential pharmacological properties are of great interest. It may serve as a lead compound for developing new drugs targeting specific pathways involved in diseases.

Industry

In the industrial sector, it could be used in the synthesis of advanced materials, polymers, and as an intermediate in the production of other complex molecules.

Mechanism of Action

1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine exerts its effects primarily through interactions at the molecular level with specific targets, including enzymes and receptors. Its action involves binding to these targets, altering their conformation and thereby modulating their activity. Pathways influenced by this compound are currently under investigation, with initial studies suggesting significant effects on metabolic and signaling pathways.

Comparison with Similar Compounds

1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine stands out due to its hybrid structure combining both sulfonyl and thiophene functionalities, which imparts unique reactivity and biological properties.

Similar Compounds

  • Thiophene-2-sulfonamide

  • Pyrrolidine-3-sulfonyl fluoride

  • Butylsulfonyl-3-pyridine

Compared to these compounds, this compound exhibits a broader range of applications and enhanced reactivity, making it a compound of significant interest for further research and development.

Let me know if there's anything specific you want to delve deeper into!

Properties

IUPAC Name

1-butylsulfonyl-3-thiophen-3-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-2-3-8-17(14,15)13-6-4-11(9-13)12-5-7-16-10-12/h5,7,10-11H,2-4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRWUFKYAGFHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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